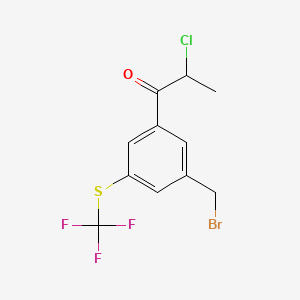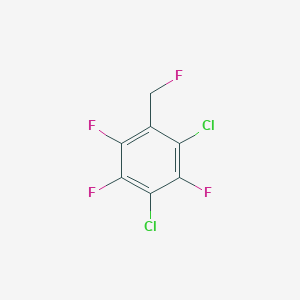
2-(Tert-butyl)-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-1,3-difluorobenzene is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-1,3-difluorobenzene typically involves the introduction of the tert-butyl group and fluorine atoms onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 1,3-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butyl)-1,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of the tert-butyl group may influence the reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized further.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield compounds where the fluorine atoms are replaced by other functional groups, while coupling reactions can introduce new aromatic or aliphatic groups to the benzene ring.
Aplicaciones Científicas De Investigación
2-(Tert-butyl)-1,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and liquid crystals.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)-1,3-difluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions. The fluorine atoms can affect the electronic properties of the benzene ring, making it more or less reactive towards certain reagents.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tert-butyl)-1,4-difluorobenzene
- 2-(Tert-butyl)-1,2-difluorobenzene
- 2-(Tert-butyl)-1,3-dichlorobenzene
Uniqueness
2-(Tert-butyl)-1,3-difluorobenzene is unique due to the specific positioning of the fluorine atoms and the tert-butyl group. This arrangement can lead to distinct reactivity patterns and physical properties compared to its analogs. For instance, the electronic effects of the fluorine atoms in the 1,3-positions can differ significantly from those in the 1,2- or 1,4-positions, affecting the compound’s behavior in chemical reactions.
Propiedades
Número CAS |
104359-36-6 |
|---|---|
Fórmula molecular |
C10H12F2 |
Peso molecular |
170.20 g/mol |
Nombre IUPAC |
2-tert-butyl-1,3-difluorobenzene |
InChI |
InChI=1S/C10H12F2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
Clave InChI |
YQJXBCTUBUMOFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)


![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)





![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)




